(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The compound can be reduced to modify the double bond or the sulfonamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited to develop new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiazole rings, along with the sulfonamide group, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide: shares structural similarities with other compounds containing furan, thiazole, and sulfonamide groups.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group.
Thiazole-based compounds: Various thiazole derivatives used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c20-15(8-5-13-2-1-10-23-13)18-12-3-6-14(7-4-12)25(21,22)19-16-17-9-11-24-16/h1-11H,(H,17,19)(H,18,20)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMCTWXCIUMBT-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.